Enzymatic Potency: Comparative LSD1 IC50 of (S,S)-TAK-418 vs. Other LSD1 Clinical Candidates
(S,S)-TAK-418 demonstrates potent LSD1 inhibition with an IC50 of 2.9 nM . This is directly comparable to other clinical-stage LSD1 inhibitors: ORY-1001 (iadademstat) exhibits an IC50 of <20 nM, and CC-90011 (pulrodemstat) shows an IC50 of 0.25 nM [1]. While all are potent, (S,S)-TAK-418 achieves this without the structural features that lead to GFI1B disruption, a key differentiator for safety.
| Evidence Dimension | LSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | ORY-1001: IC50 <20 nM; CC-90011: IC50 = 0.25 nM |
| Quantified Difference | (S,S)-TAK-418 is approximately 6.9x more potent than ORY-1001 (based on IC50 values) and ~11.6x less potent than CC-90011. |
| Conditions | In vitro enzymatic assay |
Why This Matters
For scientific selection, (S,S)-TAK-418 provides sub-10 nM potency, a standard benchmark for potent CNS drug candidates, while offering a unique mechanistic safety advantage not seen in comparators.
- [1] Adooq Bioscience. Iadademstat (ORY-1001, RG-6016) Datasheet. Catalog No. A15893. View Source
